molecular formula C20H25NO2 B5649279 N-(2-ethyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(2-ethyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No. B5649279
M. Wt: 311.4 g/mol
InChI Key: BRKOQDNQRFGGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar acetamide derivatives involves various chemical reactions and methodologies. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. This process highlights the intricacies involved in synthesizing acetamide compounds, pointing towards the potential methodologies that might be applicable for N-(2-ethyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide (Sharma et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives often involves advanced techniques such as NMR, LC-MS, and X-ray crystallography. The detailed structural elucidation confirms the molecular geometry, functional groups, and overall conformation of the compounds. For example, a similar compound crystallizes in the orthorhombic crystal system, displaying intermolecular hydrogen bonds which could imply how N-(2-ethyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide might behave in solid state (Sharma et al., 2018).

Chemical Reactions and Properties

Chemoselective acetylation of aminophenols to form acetamide derivatives showcases the reactivity of these compounds under various conditions. This process involves employing catalysts and studying the effects of various parameters like solvent, catalyst loading, and temperature. Such information is crucial in understanding the reactivity and stability of N-(2-ethyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide under different chemical environments (Magadum & Yadav, 2018).

Physical Properties Analysis

The physical properties of acetamide derivatives, including their melting points, solubility, and crystalline structures, are fundamental for their application in various industries. These properties are often determined through crystalline structure analysis and physicochemical characterizations, providing insights into the compound's behavior in different phases and conditions.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability, define the compound's applicability in synthesis and other chemical reactions. For example, the chemoselective acetylation of 2-aminophenol to form N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, highlights the specific reactivity of acetamide derivatives towards certain chemical transformations (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-6-17-9-7-8-14(3)19(17)21-18(22)12-23-20-15(4)11-10-13(2)16(20)5/h7-11H,6,12H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKOQDNQRFGGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=C(C=CC(=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.